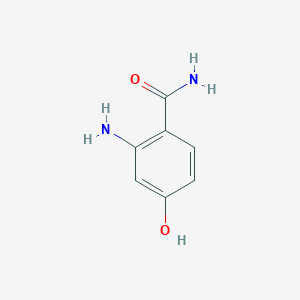

2-Amino-4-hydroxybenzamide

Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold is a cornerstone in the fields of drug discovery and medicinal chemistry. ontosight.ai These structures are recognized for their chemical simplicity and the relative ease with which they can be modified, making them versatile building blocks in the synthesis of new therapeutic agents. ontosight.aimdpi.com The adaptability of the benzamide core allows for the introduction of various substituents, which can significantly influence the compound's biological activity and pharmacological profile. ontosight.ai

Benzamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antipsychotic, and antimicrobial properties. ontosight.aiontosight.aiijlpr.com Their mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. ontosight.ai For instance, certain N-substituted benzamide derivatives have been developed as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer treatment. benthamdirect.comnih.gov The ability of the amide group's heteroatoms to chelate with metal ions, such as the zinc ion in HDACs, is critical to their activity. benthamdirect.com Furthermore, other benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them a promising target in cancer therapy. nih.gov The optimization of these scaffolds, often guided by fragment-based approaches and structure-activity relationship (SAR) studies, continues to yield new lead compounds with improved potency and selectivity. acs.orgresearchgate.net

Overview of Structurally Related Hydroxybenzamide Analogues

The hydroxybenzamide group represents a significant subclass of benzamide derivatives, characterized by the presence of one or more hydroxyl (-OH) groups on the benzene (B151609) ring. This functional group often contributes to the molecule's biological activity.

A prominent example is 4-Hydroxybenzamide (B152061), a naturally occurring compound that has shown antimicrobial, antifungal, and antioxidant activities. chemicalbook.com Its derivatives are also explored for their therapeutic potential. dergipark.org.tr Another important class is the salicylanilides, which are 2-hydroxybenzamide derivatives. Niclosamide (B1684120), a salicylanilide (B1680751), is an FDA-approved drug that has demonstrated broad-spectrum antiviral activities. nih.govmdpi.com Structurally related salicylanilides are also being investigated for their potential as antifungal agents. mdpi.com

Furthermore, research into other substituted hydroxybenzamides has revealed diverse biological targets. For example, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as novel inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov In a different therapeutic area, certain 2-hydroxybenzamide derivatives are known to be useful for improving gastrointestinal dysmotility. google.com These examples underscore the chemical versatility of the hydroxybenzamide scaffold and its importance in developing targeted therapeutic agents.

Research Focus on 2-Amino-4-hydroxybenzamide within the Broader Context of Aminohydroxybenzamides

This compound is a specific aminohydroxybenzamide derivative. biosynth.comchemsrc.com It belongs to a family of compounds that feature both amino (-NH2) and hydroxyl (-OH) substituents on the benzamide core. The specific placement of these functional groups is crucial for the molecule's chemical properties and potential biological interactions.

While direct and extensive research on this compound itself is limited in publicly available literature, its chemical structure places it within a context of significant research interest. The synthesis of related compounds, such as 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride (B1165640), has been explored for developing new antimicrobial agents. researchgate.net The precursor for the synthesis of this compound is 2-Amino-4-hydroxybenzoic acid, a compound that itself has biological significance and is used as a starting material in various synthetic pathways. The study of related analogues, like 2-Amino-4-chloro-3-hydroxybenzoic acid, further illustrates the chemical diversity within this class and the potential for developing compounds with unique properties by modifying the substitution pattern on the aromatic ring. ontosight.ai

The following tables provide key chemical and physical data for this compound and spectroscopic data for its closely related precursor, 2-Amino-4-hydroxybenzoic acid, which can serve as a reference for characterization.

Table 1: Chemical and Physical Properties of this compound This interactive table provides a summary of the key chemical identifiers and properties for the compound this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 82049-00-1 | biosynth.comchemsrc.com |

| Molecular Formula | C₇H₈N₂O₂ | biosynth.com |

| Molecular Weight | 152.15 g/mol | biosynth.com |

| Canonical SMILES | C1=CC(=C(C=C1O)N)C(=O)N | biosynth.com |

| Purity | 97.0% | chemsrc.com |

Table 2: Spectroscopic Data for the Precursor 2-Amino-4-hydroxybenzoic Acid This table presents typical spectroscopic data for 2-Amino-4-hydroxybenzoic acid, the direct precursor to this compound. This information is provided for reference due to the structural similarity.

| Spectroscopy Type | Characteristic Peaks/Shifts | Source |

|---|---|---|

| Infrared (IR) | 3300-3500 cm⁻¹ (O-H and N-H stretching); 1650-1680 cm⁻¹ (C=O stretching); 1590-1620 cm⁻¹ (aromatic C=C stretching) |

| ¹H NMR (in DMSO-d₆) | δ 12.0-13.0 ppm (s, 1H, COOH); δ 9.5-10.0 ppm (s, 1H, OH); δ 6.0-7.5 ppm (m, 3H, aromatic protons); δ 5.0-5.5 ppm (s, 2H, NH₂) | |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-hydroxybenzoic acid |

| 4-Hydroxybenzamide |

| Amisulpride |

| Entinostat (MS-275) |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide |

| Niclosamide |

| Oxyclozanide |

| Sulpiride |

| 2-amino-N-hydroxybenzamide |

| 2-Amino-4-chloro-3-hydroxybenzoic acid |

| 3-amino-4-hydroxybenzoic acid |

| 3-methoxybenzamide |

| PC190723 |

| Phenyl salicylate |

| p-Phenylenediamine |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLKEDYLVISGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608182 | |

| Record name | 2-Amino-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82049-00-1 | |

| Record name | 2-Amino-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Aminohydroxybenzamides

General Synthetic Strategies for Benzamide (B126) Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of benzamide derivatives. These strategies can be broadly categorized into condensation reactions, amidation reactions, and multi-step sequences involving chlorination and amination.

Direct condensation of a carboxylic acid and an amine is the most straightforward approach to amide bond formation. However, the reaction is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk To overcome this, various strategies have been employed, including the use of coupling agents, catalysts, and harsh reaction conditions.

One approach involves heating a mixture of a carboxylic acid and an amine, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. dur.ac.uk For instance, the reaction of benzoic acid with benzylamine (B48309) can be facilitated by microwave irradiation, with the yield being dependent on the relative ratios of the reactants. dur.ac.uk

Recent advancements have focused on developing milder and more efficient catalytic systems. A green and efficient method for the synthesis of benzamides involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net This method offers high yields in short reaction times.

Table 1: Condensation Reactions for Benzamide Synthesis

| Carboxylic Acid | Amine | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Benzylamine | Microwave, 150°C, 30 min (1:1.5 ratio) | 80 | dur.ac.uk |

| Benzoic Acid | Benzylamine | Microwave, 150°C, 30 min (1.5:1 ratio) | 75 | dur.ac.uk |

| Benzoic Acid | Various Amines | Diatomite earth@IL/ZrCl4, Ultrasound, RT | 85-98 | researchgate.net |

| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃, 80°C, 15h | 91 | acs.org |

This table presents a selection of condensation reactions for the synthesis of benzamide derivatives, highlighting the reactants, conditions, and corresponding yields.

Amidation reactions often involve the activation of the carboxylic acid moiety to enhance its reactivity towards the amine. A common method is the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the benzamide. rsc.org This two-step process is highly effective but can be sensitive to the presence of other functional groups.

Another strategy for activating carboxylic acids is the use of coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are widely used to facilitate amide bond formation under mild conditions. mdpi.com Mechanochemical methods, such as liquid-assisted grinding (LAG), in combination with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), have also been developed for the efficient synthesis of N-arylbenzamides. rsc.org

Table 2: Amidation Reactions for Benzamide Synthesis

| Carboxylic Acid Derivative | Amine | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Aniline (B41778) | 1. SOCl₂; 2. Aniline | High | rsc.org |

| Benzoic Acid | p-Anisidine | EDC·HCl, LAG, Nitromethane, 10 min | 95 | rsc.org |

| 3-Phenylpropanoyl chloride | Ammonium chloride | NMP, 120°C, 1h | 95 | ccspublishing.org.cn |

| Various Acid Chlorides | Ammonium chloride | NMP, 120°C, 1h | 53-85 | ccspublishing.org.cn |

This table showcases various amidation reactions, detailing the activated carboxylic acid derivative, the amine, the reagents and conditions employed, and the resulting yields.

A common synthetic route to aminobenzamides involves a sequence of chlorination followed by amination. This is particularly useful for introducing amino groups at specific positions on the benzene (B151609) ring. For example, the synthesis of 3-amino-4-chlorobenzamide (B10115) can be achieved through the chlorination of a suitable precursor followed by amidation and then reduction of a nitro group to an amine.

The chlorination of hydroxybenzamides can also be a key step in the synthesis of more complex derivatives. However, these reactions can sometimes lead to mixtures of chlorinated products, requiring careful control of reaction conditions. osti.gov The subsequent amination of the chlorinated intermediate can be achieved using various aminating agents, including ammonia (B1221849) or primary amines. Nickel-catalyzed amination of aryl chlorides provides a modern and efficient method for this transformation. acs.org

Table 3: Chlorination and Amination Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzamide (B152061) | NaOCl, NaOH | 3-Chloro-4-hydroxybenzamide & 3,5-Dichloro-4-hydroxybenzamide | Low | osti.gov |

| 3-Nitro-4-chlorobenzoyl chloride | Ammonia | 3-Nitro-4-chlorobenzamide | 75-78 | |

| 1-Chloronaphthalene | Morpholine | NiCl₂(DME), SIPr·HCl, NaOtBu | High | acs.org |

This table provides examples of chlorination and amination reactions used in the synthesis of benzamide derivatives.

Synthesis of Specific Aminohydroxybenzamide Analogues

The general synthetic strategies described above can be adapted and refined for the synthesis of specific aminohydroxybenzamide analogues with desired substitution patterns.

Isatoic anhydride (B1165640) is a versatile starting material for the synthesis of a variety of 2-aminobenzamide (B116534) derivatives. The reaction of isatoic anhydride with hydroxamic acids provides a direct, one-pot procedure for the synthesis of 2-amino-N-hydroxybenzamide derivatives. researchgate.net This reaction proceeds through the nucleophilic attack of the hydroxamic acid on the anhydride, leading to ring-opening and decarboxylation to afford the desired product. researchgate.net The reaction conditions can be optimized by screening different solvents and temperatures, with acetonitrile (B52724) at room temperature often providing good yields. researchgate.net

A series of novel 2-amino-N-hydroxybenzamide derivatives have been synthesized in good to excellent yields using this method, by reacting isatoic anhydride or its substituted analogues with various alkyl and aryl hydroxamic acids. researchgate.net

Table 4: Synthesis of 2-Amino-N-hydroxybenzamide Derivatives from Isatoic Anhydride

| Isatoic Anhydride | Hydroxamic Acid | Product | Time (h) | Yield (%) | M.p. (°C) | Reference |

|---|---|---|---|---|---|---|

| Isatoic Anhydride | Acetohydroxamic acid | 2-Amino-N-hydroxybenzamide | 5 | 95 | 85-87 | researchgate.net |

| Isatoic Anhydride | Benzohydroxamic acid | 2-Amino-N-hydroxy-N-phenylbenzamide | 5 | 95 | 90-92 | researchgate.net |

| 5-Chloro Isatoic Anhydride | Acetohydroxamic acid | 2-Amino-5-chloro-N-hydroxybenzamide | 6 | 96 | 136-138 | researchgate.net |

| Isatoic Anhydride | 4-Chlorobenzohydroxamic acid | 2-Amino-N-(4-chlorophenyl)-N-hydroxybenzamide | 8 | 98 | 109-111 | researchgate.net |

This table presents the synthesis of various 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride and different hydroxamic acids, including reaction times, yields, and melting points.

N-Arylbenzamides bearing methoxy (B1213986) and hydroxy groups are of interest due to their potential biological activities. The synthesis of these compounds can be achieved through the coupling of a substituted benzoic acid with a substituted aniline. nih.gov The synthesis of N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide hydrochloride, for example, involves the removal of a methoxy protecting group from a precursor using boron tribromide, followed by treatment with HCl gas.

A general approach involves the synthesis of nitro-substituted precursors, which are then reduced to the corresponding amino compounds. For instance, nitro-substituted benzamides can be prepared from acyl halides and nitroanilines. Subsequent reduction of the nitro group, commonly with SnCl₂·2H₂O, yields the amino-substituted N-arylbenzamide. mdpi.com The methoxy groups can then be deprotected to afford the desired hydroxy-substituted analogues.

Table 5: Synthesis of N-Arylbenzamides with Methoxy and Hydroxy Groups

| Benzoic Acid Derivative | Aniline Derivative | Key Reaction Steps | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-3-nitrobenzoyl chloride | 4-Methoxyaniline | Amide coupling, then reduction of nitro group | N-(4-Methoxyphenyl)-3-amino-4-methoxybenzamide | Good | nih.gov |

| 2-Methoxybenzoyl chloride | 4-Nitroaniline | Amide coupling, then reduction with SnCl₂·2H₂O | N-(4-Aminophenyl)-2-methoxybenzamide | Good | mdpi.com |

| 2,4-Dimethoxybenzoyl chloride | 4-Nitroaniline | Amide coupling, reduction, then BBr₃ deprotection | N-(4-Aminophenyl)-2,4-dihydroxybenzamide | Moderate | mdpi.com |

This table outlines the synthesis of various N-arylbenzamides with methoxy and hydroxy substituents, indicating the starting materials, key reaction steps, final products, and yields.

Synthesis of 4-Hydroxybenzamide Analogues via Imidation, EDC Coupling, and Etherification Reactions

The synthesis of 4-hydroxybenzamide analogues has been accomplished through a series of key chemical reactions, including imidation, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, and etherification. Research has demonstrated the coupling of 4-hydroxybenzamide analogues with various small molecules, such as 1,3-benzodioxole (B145889) and α,β-unsaturated carbonyls, to create novel derivatives.

In these synthetic schemes, EDC coupling is a crucial step for forming the amide bond. The reaction typically involves the activation of a carboxylic acid with EDC, often in the presence of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole). This forms a highly reactive intermediate that readily couples with an amine. The use of a catalytic amount of HOBt and a base such as DMAP (4-Dimethylaminopyridine) can be critical for achieving good yields, especially with electron-deficient amines. sioc-journal.cn The general mechanism for EDC/HOBt coupling proceeds through the formation of a reactive HOBt ester, which is then attacked by the amine. sioc-journal.cn

Etherification reactions are also employed to modify the hydroxyl group on the benzamide ring, further diversifying the range of accessible analogues. These synthetic strategies have been utilized to generate libraries of compounds for various research applications. researchgate.net

Table 1: Examples of Synthesized 4-Hydroxybenzamide Analogues and Key Reactions This table is a representative summary based on described synthetic strategies.

| Analogue Type | Key Reactions Employed | Precursors |

|---|---|---|

| 1,3-Benzodioxole Conjugates | EDC Coupling | 4-Hydroxybenzoic acid, Substituted anilines |

| α,β-Unsaturated Carbonyl Adducts | Imidation, Etherification | 4-Hydroxybenzamide, Acryloyl chloride |

Synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzamide (B8298617)

A specific, detailed synthetic protocol for 2-amino-4,6-dichloro-3-hydroxybenzamide was not prominently found in the surveyed literature. However, the synthesis of structurally related halogenated 2-aminobenzamides has been described, suggesting plausible routes. One effective method for producing halogenated 2-aminobenzamides is through a one-pot synthesis starting from a substituted 2-aminobenzoic acid. researchgate.net

A general, multi-step, one-pot process for creating related compounds involves: researchgate.net

Cyclization: Reaction of a 2-aminobenzoic acid derivative with a phosgene (B1210022) equivalent, such as bis(trichloromethyl) carbonate (triphosgene), to form a benzoxazinedione (isatoic anhydride) intermediate.

Aminolysis: Ring-opening of the intermediate with an amine (e.g., aqueous methylamine) to form the desired 2-aminobenzamide.

Halogenation: Electrophilic aromatic substitution on the resulting 2-aminobenzamide using a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to install the halogen atoms onto the aromatic ring. researchgate.nettandfonline.com

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding the utility of these pathways.

Hofmann Rearrangement in Aminophenol Production from Hydroxybenzamides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction has been explored as a viable pathway for transforming biomass-derived p-hydroxybenzamide (pHBAm) into p-aminophenol, a valuable chemical intermediate. organic-chemistry.orgnih.gov

The rearrangement is typically initiated by treating the primary amide with a hypohalite salt, such as sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr), in an aqueous alkaline solution. figshare.com The mechanism proceeds through several key steps:

Deprotonation of the amide by the base.

Halogenation of the amide nitrogen by the hypohalite to form an N-haloamide intermediate.

A second deprotonation by the base.

Rearrangement of the N-haloamide, where the R-group on the carbonyl carbon migrates to the nitrogen, displacing the halide ion and forming an isocyanate (R-N=C=O) intermediate.

Hydrolysis of the isocyanate, which decomposes through a carbamic acid intermediate to yield the primary amine (p-aminophenol in this case) and carbon dioxide. organic-chemistry.org

This process is an attractive green chemistry route, particularly when the starting p-hydroxybenzamide is derived from renewable biomass sources like p-hydroxybenzoate esters found in plants. nih.gov

Table 2: Key Stages of the Hofmann Rearrangement of p-Hydroxybenzamide

| Stage | Description | Key Intermediate |

|---|---|---|

| 1. N-Halogenation | The amide is halogenated by a hypohalite in a basic solution. | N-haloamide |

| 2. Rearrangement | The alkyl/aryl group migrates from the carbonyl carbon to the nitrogen. | Isocyanate |

Electrochemical Oxidation Mechanisms of Amino-Substituted Benzamide Derivatives

The electrochemical behavior of amino-substituted benzamide derivatives has been investigated to understand their redox properties. researchgate.net Studies using cyclic and square-wave voltammetry on various N-(4-aminophenyl)benzamide derivatives reveal that the oxidation process is complex and highly dependent on the pH of the solution. researchgate.net

For derivatives containing a primary amino group, this group is the main electroactive center. researchgate.net The oxidation is a pH-dependent process that involves the transfer of two electrons and two protons. researchgate.net Depending on the pH, this can occur in a single step or two distinct one-electron steps. The proposed mechanism involves the initial oxidation of the primary amino group to a radical cation, which then undergoes further oxidation and deprotonation to form a quinonediimine derivative as the final product of the initial electrochemical reaction. researchgate.net

These quinonediimine products can then undergo subsequent chemical transformations, leading to other electroactive species. researchgate.net For compounds with multiple hydroxyl groups on the benzamide ring, the oxidation can proceed sequentially, with the polyphenol group oxidizing first before the amino group. researchgate.net The oxidation potentials are a key parameter in these studies, providing insight into the electron-donating ability of the compounds. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2-Amino-4-hydroxybenzamide. These experimental methods are often complemented by computational approaches, such as Density Functional Theory (DFT), which help in the precise assignment of vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

The high-frequency region of the spectrum is characterized by stretching vibrations of the amine (NH₂) and hydroxyl (OH) groups. The NH₂ group typically shows strong absorption bands between 3490 and 3300 cm⁻¹, while the OH group exhibits a broad absorption band in the 3230–3170 cm⁻¹ range due to hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration of the primary amide group is observed as a strong band in the region of 1732–1680 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear between 1612 and 1590 cm⁻¹. researchgate.net The interpretation of these complex spectra is often aided by DFT calculations, which can predict vibrational frequencies with high accuracy. jocpr.com

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3490–3300 | N-H Stretching | Amino (NH₂) |

| 3230–3170 | O-H Stretching | Hydroxyl (OH) |

| 1732–1680 | C=O Stretching | Amide Carbonyl |

| 1612–1590 | C=C Stretching | Aromatic Ring |

Data sourced from studies on 2-amino-N-hydroxybenzamide derivatives. researchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. While specific FT-Raman data for this compound is not extensively documented, analysis of related structures like 5-amino-2-hydroxybenzoic acid reveals key features. jocpr.com In Raman spectra, non-polar bonds often produce strong signals. The aromatic ring vibrations and C-C skeletal vibrations are typically prominent. Computational methods are crucial for assigning the Raman active modes, especially in molecules where experimental data is scarce. jocpr.comresearchgate.net For many benzamide (B126) derivatives, the simultaneous activation of the C=O stretching mode in both IR and Raman spectra suggests the presence of charge transfer interactions through the π-conjugated system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.78 and 9.40 ppm. researchgate.net The protons of the primary amide (-CONH₂) and the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. The chemical shift of the hydroxyl proton has been noted in the range of δ 2.0–2.6 ppm in certain N-hydroxybenzamide derivatives. researchgate.net The exact positions and multiplicities of these signals are dependent on the solvent used and the specific substitution pattern on the aromatic ring.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the resulting spectra are typically recorded with proton decoupling, yielding a single peak for each unique carbon atom. rsc.org For derivatives of this compound, the carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. researchgate.net Computational studies on related structures predict the chemical shift for the benzamide carbon to be in the range of 166.0–161.4 ppm. researchgate.net The carbons of the aromatic ring appear at distinct chemical shifts influenced by the electronic effects of the amino, hydroxyl, and amide substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Benzamide Derivatives

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | 166.0–161.4 |

| Acetyl Carbon (in acetylated derivatives) | 176.8–170.3 |

Data sourced from computational studies on 2-amino-N-hydroxybenzamide derivatives. researchgate.net

Electronic Spectroscopy Investigations

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. ubbcluj.ro The UV-Vis spectra of 2-aminobenzamide (B116534) compounds, when measured in a solvent like DMSO, typically show two main absorption bands. mdpi.com These correspond to π→π* and n→π* electronic transitions.

For closely related 2-aminobenzamides, absorption maxima are observed around 258 nm and 355 nm. mdpi.com The electronic transitions can be modeled using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy gap between HOMO and LUMO is related to the electronic properties and reactivity of the molecule. dergipark.org.tr

X-ray Diffraction Analysis for Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) has been employed to elucidate the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. These studies have confirmed that this compound crystallizes in the monoclinic crystal system with the space group P21/c.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H···O and O–H···O interactions are prominent, creating a robust three-dimensional supramolecular architecture. The benzamide group, for example, forms a common amide R22(8) ring motif through N–H···O hydrogen bonds between adjacent molecules. These hydrogen bonding interactions play a critical role in the packing of the molecules in the crystal lattice.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.031(2) |

| b (Å) | 15.011(5) |

| c (Å) | 7.054(2) |

| α (°) | 90 |

| β (°) | 107.85(3) |

| γ (°) | 90 |

| Volume (ų) | 708.9(4) |

| Z | 4 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a deeper understanding of the molecular properties of this compound. These computational studies allow for the optimization of the molecular geometry and the calculation of various electronic and spectroscopic parameters, which show good agreement with experimental data.

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the benzamide group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.88 eV. This value is a measure of the molecule's ability to absorb light and is related to its electronic properties.

Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -5.76 |

| LUMO | -0.88 |

| Energy Gap (ΔE) | 4.88 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound shows distinct regions of varying electrostatic potential.

The regions of negative potential, typically colored red, are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the most favorable sites for electrophilic attack. Conversely, the regions of positive potential, shown in blue, are located around the hydrogen atoms of the amino group and the hydroxyl group, which are susceptible to nucleophilic attack. The MEP analysis thus provides a visual representation of the molecule's reactive sites and complements the findings from FMO analysis.

Density Functional Theory (DFT) Calculations for Molecular Properties

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. These quantum chemical parameters quantify a molecule's stability and its propensity to participate in chemical reactions by donating or accepting electrons. dergipark.org.trmdpi.com The primary descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / 2η. dergipark.org.tr

A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, studies on similar hydroxybenzamide derivatives allow for the estimation of these properties. dergipark.org.tracs.org

Table 1: Representative Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Typical Value (eV) | Significance |

|---|---|---|---|---|

| Ionization Potential | I | -EHOMO | ~7.5 - 8.5 | Propensity to donate electrons |

| Electron Affinity | A | -ELUMO | ~1.0 - 2.0 | Propensity to accept electrons |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~4.0 - 5.0 | Chemical reactivity and stability |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | ~ -4.5 - -5.0 | Electron escaping tendency |

| Chemical Hardness | η | (EHOMO-ELUMO)/2 | ~2.0 - 2.5 | Resistance to charge transfer |

| Electrophilicity Index | ω | μ²/2η | ~4.0 - 5.5 | Electrophilic nature of the molecule |

Note: Values are illustrative, based on calculations for structurally related benzamide and hydroxybenzoic acid derivatives. dergipark.org.trnih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. researchgate.netingentaconnect.com

For derivatives of this compound, molecular docking studies would elucidate how the molecule interacts with protein targets. Although specific docking studies on this exact compound are not prominent, research on closely related benzamide and hydroxybenzoic acid derivatives provides significant insights. researchgate.netnih.gov These studies consistently show that the benzamide scaffold can form key interactions, such as:

Hydrogen Bonds: The amino (-NH2), hydroxyl (-OH), and amide (-CONH2) groups are potent hydrogen bond donors and acceptors, frequently interacting with polar amino acid residues like serine, tyrosine, glutamic acid, and asparagine in protein active sites. nih.govpensoft.net

Hydrophobic and π-Interactions: The benzene (B151609) ring can engage in hydrophobic, π-π, and amide-π stacking interactions with aromatic residues such as phenylalanine and tyrosine. researchgate.netnih.gov

Studies on benzamide derivatives have identified them as inhibitors for various enzymes, including dihydrofolate reductase (DHFR), sirtuins, and kinases, highlighting the therapeutic potential of this chemical class. researchgate.netresearchgate.netnih.govnih.gov

Table 2: Summary of Molecular Docking Findings for Related Benzamide Derivatives

| Ligand Class | Target Protein | Key Interacting Residues | Observed Interaction Types | Reference |

|---|---|---|---|---|

| Benzamide Derivatives | Human Dihydrofolate Reductase (hDHFR) | Glu-30, Phe-34, Ser-59, Asn-64 | Hydrogen bonds, π-π stacking | nih.gov |

| 2-Hydroxybenzoic Acid Derivatives | Sirtuin 5 (SIRT5) | Arg-105, Tyr-102, Val-221 | Salt bridge, Hydrogen bonds | nih.gov |

| Benzamide Analogues | FtsZ (bacterial cell division protein) | Val-207, Asn-263, Leu-209 | Hydrogen bonds | nih.govtandfonline.com |

| Benzamide Derivatives | DNA Gyrase | - | Hydrophobic interactions, H-bonds | researchgate.netingentaconnect.com |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts as a scatter plot, providing quantitative percentages for each interaction type. nih.govcore.ac.uk

For compounds like this compound, this analysis reveals the dominant forces stabilizing the crystal structure. Studies on co-crystals containing structurally similar moieties, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and hydroxybenzoic acid, provide excellent models for the expected interactions. nih.govdntb.gov.uaresearchgate.net These investigations show that hydrogen bonds (O···H and N···H) are critical. The 2D fingerprint plots for these related structures typically show sharp "spikes" characteristic of strong hydrogen bonding. core.ac.uk

The most significant interactions identified are:

O···H/H···O contacts: Representing strong hydrogen bonds involving the hydroxyl and amide groups.

H···H contacts: The most abundant type of contact, covering a large surface area.

C···H/H···C contacts: Indicative of weaker C-H···π interactions.

N···H/H···N contacts: Arising from hydrogen bonds involving the amino group.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Co-crystal

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 44.2% | van der Waals forces and general close contacts |

| O···H / H···O | 20.9% | Strong hydrogen bonding interactions |

| C···H / H···C | 19.6% | Weaker C-H···π and van der Waals interactions |

| N···H / H···N | 8.1% | Hydrogen bonding involving the amino group |

| C···O / O···C | 3.0% | Interactions involving carbonyl and aromatic carbons |

| C···C | 2.9% | π-π stacking interactions |

| O···O | 1.0% | Dipole-dipole interactions |

Data derived from the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. core.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. mdpi.combohrium.com This approach can define atoms within a molecule and precisely describe the nature of the bonds between them, including weak non-covalent interactions. nih.govijnc.ir

In QTAIM, a bond path between two atoms with an associated bond critical point (BCP) indicates an interaction. The properties at this BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the bond. mdpi.com

Electron Density (ρb): A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρb): A positive value (∇²ρb > 0) is characteristic of "closed-shell" interactions, such as hydrogen bonds and ionic bonds. A negative value (∇²ρb < 0) signifies "shared-shell" interactions, typical of covalent bonds.

QTAIM analysis on crystals with interaction motifs similar to those expected for this compound confirms the presence and nature of N-H···O and O-H···O hydrogen bonds. mdpi.comresearchgate.netacs.org The analysis provides quantitative data that characterizes these crucial interactions.

Table 4: QTAIM Topological Parameters for Hydrogen Bonds in a Related System

| Hydrogen Bond | Electron Density, ρ(r) (e Å⁻³) | Laplacian, ∇²ρ(r) (e Å⁻⁵) | Interpretation |

|---|---|---|---|

| N-H···O | ~0.35 | ~3.2 | Closed-shell interaction, indicative of a strong hydrogen bond. |

| O-H···O | ~0.26 | ~2.9 | Closed-shell interaction, indicative of a moderate hydrogen bond. |

Note: Values are based on the analysis of a co-crystal containing 2-amino-4-methoxy-6-methylpyrimidinium and 4-hydroxybenzoate. iucr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. revistadechimie.roresearchgate.net By identifying which physicochemical properties or structural features (known as descriptors) are critical for activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govigi-global.com

A typical QSAR study involves:

Dataset Compilation: Assembling a set of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values). igi-global.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the activity. frontiersin.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external (a test set of compounds not used in model building) validation techniques. nih.gov

While no specific QSAR models for this compound were found in the reviewed literature, this methodology is highly applicable. mdpi.comnih.gov A QSAR study on a series of this compound derivatives could identify the key structural requirements for a desired biological effect, such as antimicrobial or enzyme inhibitory activity, thereby accelerating the drug discovery process. researchgate.netnih.gov

Table 5: Conceptual Framework for a QSAR Study

| Component | Description | Example for this compound Derivatives |

|---|---|---|

| Biological Activity | The measured endpoint to be modeled. | Inhibitory concentration (pIC₅₀) against a target enzyme. |

| Molecular Descriptors | Numerical values representing chemical structure. | Electronic (e.g., HOMO/LUMO), Steric (e.g., molecular volume), Hydrophobic (e.g., LogP), Topological (e.g., connectivity indices). |

| Statistical Method | Algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF). |

| Validation Metrics | Statistics used to assess model quality. | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). |

Biological Activities and Pharmacological Investigations of Aminohydroxybenzamide Derivatives

Antimicrobial Properties

Derivatives of aminohydroxybenzamide have demonstrated notable antimicrobial capabilities, with studies exploring their action against a spectrum of bacteria and fungi. The structural versatility of these compounds allows for modifications that can enhance their activity against specific microbial targets.

A study on newly synthesized 2-amino-N-hydroxybenzamide derivatives revealed their potential as antibacterial agents. tandfonline.comtandfonline.com These compounds were screened against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. tandfonline.com The investigation identified several derivatives with significant inhibitory activity against these bacterial strains. tandfonline.comtandfonline.com

Among the tested compounds, certain derivatives exhibited pronounced antibacterial effects. For instance, some compounds showed considerable activity against B. subtilis, E. coli, and P. aeruginosa. tandfonline.com The antibacterial efficacy of these derivatives is often attributed to the presence of the N-hydroxy amide moiety, which is a key feature of some siderophores capable of chelating iron, an essential element for microbial growth. researchgate.net The introduction of different substituents on the benzamide (B126) scaffold allows for the modulation of their antibacterial spectrum and potency. researchgate.net

Research into other related structures, such as N-substituted hydroxybenzamides and salicylanilides, has also highlighted their antibacterial potential, particularly against Gram-positive bacteria. mdpi.commdpi.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive strains. mdpi.com The structural features, including the 2-hydroxy group and the nature of the substituent on the aniline (B41778) ring, play a crucial role in their mechanism of action. nih.gov

| Compound Derivative | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 3e | Bacillus subtilis | 14.4 ± 0.12 | tandfonline.com |

| Compound 3e | Escherichia coli | 16.2 ± 0.06 | tandfonline.com |

| Compound 3e | Pseudomonas aeruginosa | 15.2 ± 0.23 | tandfonline.com |

| Compound 3h | Staphylococcus aureus | 14.2 ± 0.17 | tandfonline.com |

| Compound 3e | Staphylococcus aureus | 14.2 ± 0.14 | tandfonline.com |

In addition to their antibacterial properties, aminohydroxybenzamide derivatives have been investigated for their efficacy against fungal pathogens. The same series of 2-amino-N-hydroxybenzamide derivatives were screened for their antifungal activity against Candida albicans and Candida non-albicans. tandfonline.comtandfonline.com

The study revealed that some of these compounds possess significant antifungal properties. tandfonline.com The structural modifications that confer antibacterial activity also appear to be relevant for their antifungal effects. The ability of these molecules to interfere with essential cellular processes in fungi underscores their potential as a basis for the development of new antifungal agents. researchgate.net Other studies on related 2-hydroxybenzamide derivatives have also reported good activity against various fungal strains, with some being particularly effective against Candida albicans. researchgate.net

| Compound Derivative | Fungal Strain | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 3e | Candida albicans | 14.2 ± 0.22 | tandfonline.com |

| Compound 3e | Candida non-albicans | 15.8 ± 0.24 | tandfonline.com |

Antiviral Activities

The investigation into the therapeutic potential of aminohydroxybenzamide derivatives extends to their antiviral properties. As a class, salicylamides (2-hydroxybenzamides) and their derivatives have demonstrated a broad spectrum of antiviral activity, paving the way for more specific investigations into compounds like 2-Amino-4-hydroxybenzamide.

Salicylamide (B354443) derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activities. tandfonline.comnih.govCurrent time information in Bangalore, IN. These molecules have been shown to inhibit the replication of a wide array of both RNA and DNA viruses. tandfonline.comnih.govCurrent time information in Bangalore, IN. This wide-ranging activity has spurred further research into optimizing these structures to develop more potent and safer antiviral agents. Current time information in Bangalore, IN. The mechanism of action for their antiviral effects can be multifactorial, often involving the modulation of host cellular pathways that are essential for viral replication. Current time information in Bangalore, IN.

Building on the broad antiviral potential of salicylamides, researchers have developed and tested a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues for their activity against Human Adenovirus (HAdV). mdpi.comlatrobe.edu.au HAdV infections can cause significant illness, particularly in immunocompromised individuals. mdpi.comlatrobe.edu.au

In these studies, several analogues demonstrated potent inhibition of HAdV replication. mdpi.comlatrobe.edu.au A number of these compounds exhibited sub-micromolar to low micromolar potency and showed high selectivity indexes, indicating a favorable safety profile in preliminary assessments. mdpi.comlatrobe.edu.au These findings highlight the potential of this specific chemical scaffold in the development of effective therapies for HAdV infections. mdpi.comlatrobe.edu.au

| Compound | Anti-HAdV Potency (IC50, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 6 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 15 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 29 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 40 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 43 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 46 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 47 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

| Compound 54 | Sub-micromolar to low micromolar | >100 | mdpi.comlatrobe.edu.au |

The same series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has also been evaluated for its efficacy against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, especially in young children. researchgate.net

Research has shown that these compounds are potent inhibitors of RSV replication. researchgate.net Furthermore, they have been found to suppress the inflammatory responses associated with RSV infection by inhibiting the activation of key transcription factors involved in the production of cytokines and chemokines. researchgate.net This dual action of inhibiting viral replication and mitigating inflammation makes these analogues promising candidates for the development of therapeutics to treat RSV infections and their symptoms. researchgate.net

| Compound | Activity | Reference |

|---|---|---|

| Compound 11 | Potent RSV inhibitor | |

| Compound 12 | Potent RSV inhibitor | |

| Compound 15 | Potent RSV inhibitor | |

| Compound 22 | Potent RSV inhibitor | |

| Compound 26 | Potent RSV inhibitor | |

| Compound 28 | Potent RSV inhibitor |

Activity against Flavivirus, Influenza A Virus, and Coronavirus

Derivatives of salicylamide (2-hydroxybenzamide), the core structure of this compound, have demonstrated significant antiviral properties against a range of RNA viruses. nih.govnih.gov Compounds such as niclosamide (B1684120) and nitazoxanide (B1678950) are recognized for their ability to inhibit the replication of viruses including flaviviruses, influenza A virus, and coronaviruses. nih.govnih.govnih.gov

Research into influenza virus inhibitors has identified benzamide derivatives as promising candidates. In one study, the addition of an amino group to a hydroxybenzamide structure was investigated for its effect on virus inhibition. researchgate.net Specifically, analogs where a methylene (B1212753) group was replaced by an ether oxygen showed a substantial increase in virus inhibitory activity in an ortho-hydroxy analog. researchgate.net Furthermore, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), where they effectively suppress RSV replication and the associated inflammatory responses. google.com

In the context of flaviviruses, the broad-spectrum antiviral compound benzavir-2, which is a substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has shown potent inhibitory activity. jksus.org It effectively inhibits Zika virus (ZIKV) plaque formation, progeny virus production, and viral RNA expression. jksus.org Its efficacy extends to other medically important flaviviruses as well. jksus.org Polyphenolic derivatives, specifically regioisomers of N,N'-(dodecane-1,12-diyl)bis(trihydroxybenzamide), have also been identified as selective antivirals against West Nile virus (WNV), Usutu virus (USUV), dengue virus (DENV), and Zika virus.

Regarding coronaviruses, niclosamide, a salicylanilide (B1680751) derivative, inhibits SARS-CoV and SARS-CoV-2 replication with high efficacy. nih.gov It has been shown to suppress MERS-CoV infection significantly. nih.gov Other niclosamide derivatives have also demonstrated potent inhibitory activities against SARS-CoV-2 infection, with some showing improved drug-like properties over the parent compound. nih.gov

Table 1: Antiviral Activity of Selected Salicylamide Derivatives

| Compound/Derivative Class | Virus Family/Species | Observed Activity | Reference(s) |

| Niclosamide, Nitazoxanide | Flavivirus, Influenza A, Coronavirus | Inhibition of viral replication | nih.gov, nih.gov |

| Niclosamide | SARS-CoV, SARS-CoV-2, MERS-CoV | Potent inhibition of replication (EC₅₀ < 0.1 µM for SARS-CoV) | nih.gov |

| Benzavir-2 | Flaviviruses (e.g., Zika) | Potent inhibition of plaque formation and viral RNA expression | jksus.org |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Respiratory Syncytial Virus (RSV) | Inhibition of RSV replication and associated inflammation | google.com |

| N,N'-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide) | Flaviviruses (WNV, USUV, DENV, ZIKV) | Selective antiviral activity (EC₅₀ of 0.24 µM for WNV) |

Efficacy in Clinical Trials for Viral Infections (e.g., Rotavirus, Norovirus, Hepatitis B/C)

A key derivative of salicylamide, nitazoxanide, has progressed beyond in vitro studies and has shown efficacy in human clinical trials for several viral infections. nih.govnih.gov Clinical investigations have demonstrated that nitazoxanide is effective in treating diarrhea caused by both rotavirus and norovirus. nih.govnih.gov Furthermore, its therapeutic potential has been evaluated for chronic hepatitis, with studies showing it to be effective against both hepatitis B and hepatitis C. nih.govnih.gov While these trials focus on a derivative, they highlight the potential of the broader salicylamide chemical class as a source for clinically effective antiviral agents. nih.govnih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of aminohydroxybenzamide derivatives have been suggested through various studies. Research has shown that derivatives of 2-amino-4-hydroxybenzoic acid are capable of inhibiting acetic acid-induced edema, which is a common model for evaluating anti-inflammatory effects. mdpi.com This suggests a potential role for these compounds in mitigating inflammatory processes.

Further investigations into halogenated salicylanilide derivatives, such as N-(2-Bromo-phenyl)-2-hydroxy-benzamide, have explored their mechanism of action. These compounds are studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. tandfonline.com Non-selective inhibition of both COX-1 and COX-2 isoenzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com The potential for hydroxybenzamide derivatives to act as COX inhibitors positions them as candidates for the development of new anti-inflammatory agents. tandfonline.com

Anticancer and Antitumor Properties

Derivatives of this compound have been investigated for their potential as anticancer agents. Certain derivatives of N-(4-aminophenyl)-2-hydroxybenzamide, for example, have been assessed for their antiproliferative effects against various cancer cell lines, indicating a potential application in oncology. researchgate.net

Closely related compounds have also shown promise. 2-Amino-4-methoxybenzamide has been reported to inhibit the proliferation of specific cancer cells, including MCF-7 breast cancer and HCT116 colon cancer cell lines. nih.gov Additionally, metal complexes incorporating these types of ligands have been explored. A ruthenium-based complex containing 2-amino-4-methylbenzamide (B1273664) as a ligand was tested against several breast cancer cell lines, demonstrating another avenue for the development of antitumor therapies based on this chemical scaffold. researchgate.net

A significant area of research for aminohydroxybenzamide derivatives is their activity as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer targets. ekb.eg The N-hydroxybenzamide moiety, in particular, is a key structural feature for this activity.

A screen for HDAC inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected and high selectivity for the HDAC6 isoform over other subtypes. nih.govdrugbank.com The selectivity is thought to arise from the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other HDACs, coupled with interactions of capping groups with the protein surface. nih.govdrugbank.com

Further structural modifications, such as creating constrained heterocyclic analogues like tetrahydroisoquinolines, have been shown to enhance HDAC6 selectivity and inhibitory activity in cellular assays. nih.govdrugbank.com For instance, while the acyclic compound 1a (an N-hydroxybenzamide derivative) showed potent HDAC6 inhibition, the corresponding tetrahydroisoquinoline analogue 5a exhibited improved selectivity against class I HDACs and better cellular activity. nih.gov These selective HDAC6 inhibitors can induce the acetylation of α-tubulin, a key HDAC6 substrate, without significantly affecting histone acetylation, which is mediated by class I HDACs. nih.gov

Table 2: HDAC6 Inhibitory Activity of Selected N-Hydroxybenzamide Derivatives

| Compound ID | Description | HDAC6 IC₅₀ (Enzymatic Assay) | Cellular Activity (Ac-Tubulin IC₅₀) | Reference(s) |

| 1a | Acyclic 4-(acylaminomethyl)-N-hydroxybenzamide | 10 nM | 0.46 µM | nih.gov |

| 5a | Tetrahydroisoquinoline analogue | 36 nM | 0.23 µM | nih.gov |

| 19a | Tetrahydrothienopyridine analogue | 5 nM | 0.03 µM | nih.gov |

| 22a | Tetrahydrothienopyridine analogue | 18 nM | 0.03 µM | nih.gov |

The potential for aminohydroxybenzamide derivatives to act as kinase inhibitors has been explored, focusing on targets like EGFR and JAK2, which are crucial in cancer cell signaling.

EGFR Inhibition: Novel salicylanilide derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal GrowthFactor Receptor (EGFR). nih.gov Some of these compounds exhibited potent antiproliferative activity against cancer cell lines that overexpress EGFR, such as A549 and A431. nih.gov In molecular modeling studies, these derivatives were shown to bind effectively within the active pocket of the EGFR kinase domain. nih.gov Further research into (R)-N-(1'-methoxycarbonyl-2'-phenylethyl)-4-hydroxybenzamide also identified it as a potential EGFR inhibitor with activity against MCF-7 breast cancer cells. mdpi.com

JAK2 Inhibition: The Janus kinase (JAK) family, particularly JAK2, is another important target in cancer therapy. The IL-6/JAK2/Stat3 pathway is a key signaling cascade in some cancer stem cells. Research has indicated that salicylamide derivatives are being explored as potential JAK2 inhibitors. Moreover, a novel compound, 4-(((5-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)- nih.govmdpi.comtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (19 ), was identified as a potent dual inhibitor of both JAK1/2 and pan-HDACs, demonstrating the versatility of the N-hydroxybenzamide scaffold. researchgate.net

Antioxidant Activities and Free Radical Scavenging

The phenolic hydroxyl group and the amino group on the benzamide ring are structural features that suggest potential antioxidant activity. Indeed, studies have confirmed that 2-amino-4-hydroxybenzoic acid, the parent acid of the title compound, exhibits antioxidant properties attributed to its ability to scavenge free radicals. mdpi.com

More detailed investigations into amino-substituted benzamide derivatives have quantified this activity. A study using DPPH (1,1-diphenyl-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) assays found that derivatives such as N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide hydrochloride possess potent antioxidative capacity. The presence of electron-donating groups like methoxy (B1213986) and hydroxy, along with the amino moiety, positively impacts this activity. Other related structures, such as 2-Amino-3-hydroxybenzamide, have also been shown to effectively scavenge free radicals, thereby offering protection to cells from oxidative stress. The phenolic structure is considered crucial for this antioxidant effect, which is important in preventing oxidative damage that can lead to various diseases.

Table 3: Free Radical Scavenging Activity of Selected Benzamide Derivatives

| Compound/Derivative | Assay | Finding/Result (IC₅₀) | Reference(s) |

| N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide HCl (25 ) | DPPH | Most potent antioxidative capacity in the series | |

| Trihydroxy system with amino-protonated group (26 ) | FRAP | Highest reducing power in the series | |

| 4-amino-3-hydroxy benzamide derivative (3a ) | DPPH | IC₅₀ = 95.81 ± 1.01 µM | |

| 3,4-dihydroxy benzamide derivative (3h ) | DPPH | IC₅₀ = 86.77 ± 1.03 µM |

Potential as Enzyme Inhibitors (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com The inhibition of specific CA isoforms has been a therapeutic target for a range of conditions, including glaucoma, diuresis, and epilepsy. acgpubs.orgresearchgate.net While research into enzyme inhibitors is extensive, studies focusing specifically on this compound are not prominent in the provided literature. However, investigations into structurally related compounds, such as sulfonamide derivatives, highlight the chemical scaffolds that are effective for CA inhibition.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). tandfonline.comacgpubs.org Research has explored various derivatives, including those based on p-hydroxybenzoic acid and gallic acid, which have shown inhibitory activity against human CA I and II (hCA I and hCA II) isoforms. acgpubs.org For instance, novel sulfonamide-hydrazone derivatives have been synthesized and evaluated, with some compounds demonstrating significant inhibitory effects on hCA I and hCA II, with Ki values in the micromolar and nanomolar ranges. researchgate.net Similarly, aminomethyl and alkoxymethyl derivatives of heterocyclic compounds have shown potent inhibition against both hCA I and hCA II, with Ki values ranging from 58 to 215 nM. nih.gov

The mechanism of action for many CA inhibitors involves the binding of the inhibitor to the zinc ion in the enzyme's active site. tandfonline.comnih.gov Phenols represent another class of compounds that can act as CA inhibitors, binding within the active site and interfering with the catalytic activity. mdpi.com Although direct studies on this compound as a CA inhibitor are not detailed, the presence of the hydroxyl and amide groups suggests a potential for interaction with enzyme active sites. Further research would be necessary to determine if this specific scaffold can be optimized for potent and selective CA inhibition, perhaps by incorporating functionalities like the sulfonamide group, which is known to be a strong zinc-binding group in CAIs. tandfonline.comresearchgate.net

Anti-parasitic Activity (e.g., against T. gondii, P. falciparum, Trypanosomes, Leishmania)

Derivatives of aminohydroxybenzamide, particularly N-benzoyl-2-hydroxybenzamides (salicylamides), have emerged as a promising class of compounds with significant anti-parasitic activity. nih.govmdpi.com These compounds have been investigated for their efficacy against a range of protozoan parasites responsible for major human diseases.

Activity against Toxoplasma gondii

Toxoplasma gondii is an opportunistic protozoan parasite that can cause severe illness, particularly in immunocompromised individuals. nih.govnih.gov Current treatments are often limited by toxicity and lack of efficacy against the chronic cyst stage of the parasite. nih.govareeo.ac.ir N-benzoyl-2-hydroxybenzamide derivatives have demonstrated potent activity against T. gondii. nih.govmdpi.com One notable compound, N-(4-Diethylaminobenzoyl)-2-hydroxybenzamide (also known as QQ-437), has shown robust in vitro activity against the parasite. nih.gov The mechanism of action for this class of compounds appears to be novel, involving the disruption of the parasite's unique secretory pathway by targeting a protein known as adaptin-3β. This disruption affects the trafficking of proteins to essential organelles like micronemes and rhoptries, which are crucial for parasite motility, invasion, and establishment of the infection. nih.gov

Activity against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a major global health challenge, exacerbated by the spread of drug-resistant strains. frontiersin.orgnih.gov The N-benzoyl-2-hydroxybenzamide derivative MP-IV-1 and its more potent analogue QQ-437, which are active against T. gondii, were also tested against P. falciparum, the deadliest species of malaria parasite. nih.gov This suggests that the target or pathway affected by these compounds may be conserved among apicomplexan parasites. Other research has focused on various scaffolds, including artemisinin (B1665778) derivatives and α-aminoalkylphosphonates, to develop new antimalarials. nih.govmdpi.com

Activity against Trypanosomes and Leishmania

Neglected tropical diseases such as Human African Trypanosomiasis (caused by Trypanosoma brucei), Chagas disease (caused by Trypanosoma cruzi), and leishmaniasis (caused by Leishmania species) are caused by kinetoplastid protozoans. mdpi.complos.org The search for new, safer, and more effective drugs against these parasites is a global health priority. rsc.orgscielo.br

Studies on salicylamide derivatives have shown activity against these parasites. For example, N-cyclohexyl-2-hydroxybenzamide displayed weak bioactivity against Leishmania braziliensis amastigotes. researchgate.net Another derivative, 24d (structure not specified in the abstract), exhibited high activity against T. cruzi and Leishmania (V) panamensis. researchgate.net The development of derivatives of compounds like dehydroabietic acid has also yielded potent agents against L. donovani and T. cruzi. rsc.org While direct data for this compound is scarce, the broader class of salicylates and salicylamides shows potential for structural modification to develop more potent and selective anti-parasitic agents. researchgate.net

Interactive Data Table: Anti-parasitic Activity of Hydroxybenzamide Derivatives

Below is a summary of the reported in vitro activities of selected hydroxybenzamide derivatives against various parasites.

| Compound Name | Parasite Species | Activity Metric | Value | Reference |

| N-(4-Diethylaminobenzoyl)-2-hydroxybenzamide (QQ-437) | Toxoplasma gondii | IC90 | 31 nM | nih.gov |

| MP-IV-1 | Toxoplasma gondii | IC90 | >10 µM | nih.gov |

| N-cyclohexyl-2-hydroxybenzamide | Leishmania braziliensis (amastigotes) | EC50 | 15.60 ± 2.69 µM | researchgate.net |

| 4-methoxybenzyl 2-hydroxybenzoate | Trypanosoma cruzi | EC50 | > 23.23 µM | researchgate.net |

| Compound 22g (salicylate derivative) | Plasmodium falciparum | EC50 | 13.61 µg/mL | researchgate.net |

| Compound 24d (salicylamide derivative) | Trypanosoma cruzi | EC50 | 2.78 µg/mL | researchgate.net |

| Compound 24d (salicylamide derivative) | Leishmania (V) panamensis | EC50 | 3.35 µg/mL | researchgate.net |

Mechanisms of Action and Biological Targets

Molecular Level Interactions with Biological Systems

The functional groups of 2-amino-4-hydroxybenzamide and related compounds, such as the amino and hydroxyl groups, are key to their interactions with biological molecules. cymitquimica.com These groups can form hydrogen bonds with the active sites of enzymes or receptors, potentially leading to the inhibition or modulation of their activity. smolecule.com This interaction with specific molecular targets can trigger changes in cellular functions, including enzyme inhibition and the modulation of signaling pathways. For instance, derivatives of this compound have been shown to interact with proteases and kinases by binding to their active sites. The unique combination of these functional groups confers distinct chemical and biological properties. smolecule.com

Targeting Viral DNA Replication Processes

Certain derivatives of 2-hydroxybenzamide have demonstrated potent antiviral activity by targeting the replication processes of DNA viruses. Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). acs.orgnih.gov Preliminary mechanistic studies suggest that some of these compounds, such as compounds 6 and 43 in one study, likely target the HAdV DNA replication process. acs.orgnih.govresearchgate.net This inhibitory action is a key mechanism behind their antiviral effects against such viruses.

Suppression of Later Steps in Viral Life Cycles

In addition to interfering with viral DNA replication, derivatives of this compound can also disrupt later stages of viral life cycles. acs.orgnih.gov For example, some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, like compounds 46 and 47, have been found to suppress the later steps of the HAdV life cycle. acs.orgnih.govresearchgate.net Another related compound, K22, was found to be most effective after virus entry, targeting an early phase of the viral life cycle, specifically the formation of double-membrane vesicles required for viral RNA synthesis. plos.org This demonstrates that the antiviral activity of this class of compounds is not limited to a single mechanism but can affect multiple pH-dependent stages of the viral life cycle, including fusion, uncoating, RNA replication, and maturation of new virions. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin, STAT3, NF-κB, mTORC1)

Salicylamide (B354443) (2-hydroxybenzamide) derivatives, a class to which this compound belongs, are known to modulate multiple cellular signaling pathways. nih.gov These pathways are crucial for various cellular processes, and their dysregulation is often linked to diseases like cancer.

Wnt/β-catenin Pathway: This pathway is vital for cell fate, proliferation, and differentiation. nih.govsigmaaldrich.com Aberrant Wnt/β-catenin signaling is a hallmark of many cancers. nih.gov Some bioactive food components have been shown to inhibit this pathway, leading to a decrease in tumor burden by downregulating β-catenin expression. nih.gov Natural compounds can modulate this pathway through various mechanisms, including promoting β-catenin degradation and inhibiting its nuclear translocation. mdpi.com

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and inflammation. researchgate.net Constitutive activation of STAT3 is common in many tumors. nih.gov The 2-hydroxy-4-aminobenzoic acid scaffold has been utilized in the development of STAT3 dimerization inhibitors. researchgate.netnih.gov These inhibitors can block the phosphorylation of STAT3, preventing its dimerization and subsequent translocation to the nucleus to activate target gene transcription. researchgate.netnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. nih.govmedchemexpress.com Some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to suppress RSV-induced NF-κB activation. nih.gov This is achieved by decreasing the phosphorylation of key proteins in the pathway, such as p65. nih.gov

mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and metabolism. Niclosamide (B1684120), a salicylamide derivative, can modulate this pathway. nih.gov

| Signaling Pathway | Role in Disease | Mechanism of Modulation by 2-Hydroxybenzamide Derivatives |

| Wnt/β-catenin | Cancer development and progression. nih.gov | Downregulation of β-catenin expression, inhibition of β-catenin/Tcf4 transcriptional activity. nih.gov |

| STAT3 | Tumor progression, cell proliferation, and survival. researchgate.netnih.gov | Inhibition of STAT3 dimerization and phosphorylation. researchgate.netnih.gov |

| NF-κB | Inflammation, cell division, and immunity. nih.gov | Suppression of NF-κB activation by inhibiting phosphorylation of pathway proteins. nih.gov |

| mTORC1 | Cell growth and metabolism. nih.gov | Modulation by salicylamide derivatives like niclosamide. nih.gov |

Disruption of Membrane Potential and Intrabacterial pH Homeostasis

Some salicylamide derivatives, such as nitazoxanide (B1678950), have been shown to possess antibacterial activity by disrupting fundamental cellular processes in bacteria. One key mechanism is the disruption of membrane potential and intrabacterial pH homeostasis. plos.orgacs.org This action is particularly effective under acidic conditions, similar to those found in the endolysosomes of macrophages where bacteria like Mycobacterium tuberculosis can reside. researchgate.netresearchgate.net By acting as protonophores, these compounds can shuttle protons across the bacterial membrane, leading to the acidification of the bacterial cytosol and a collapse of the pH gradient across the membrane, which is essential for bacterial viability. plos.orgresearchgate.net

Coordination with Zinc Ions in Enzyme Active Sites

The interaction with metal ions, particularly zinc (Zn2+), is a crucial aspect of the biological activity of some enzyme inhibitors. ju.edu.jonih.gov Zinc is an essential cofactor for a large number of enzymes, where it plays a catalytic or structural role. nih.govresearchgate.net The active sites of zinc metalloenzymes often feature a zinc ion coordinated by amino acid residues (like histidine, glutamate, aspartate, or cysteine) and a water molecule. nih.gov

Certain inhibitors are designed to chelate this catalytic zinc ion, disrupting the enzyme's function. ju.edu.jo It is hypothesized that for some benzamide (B126) derivatives, the nitrogen atom in imine, amide, or hydroxamic acid moieties, in proximity to another ionizable group, coordinates with the zinc ion in the active site. ju.edu.jo This bidentate chelation is thought to be important for effective inhibition. ju.edu.jo For example, primary sulfonamides, a class of compounds that can be related to benzamide derivatives, are known to inhibit carbonic anhydrases by coordinating the zinc ion in the active site. mdpi.com

Role of Functional Groups in Biological Activity